4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid
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Overview
Description
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid typically involves the use of fluorinated aromatic compounds and butanoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Formylphenylboronic acid
- Indole derivatives
Uniqueness
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a ketone functional group, which contribute to its unique interaction with biological targets, particularly enzymes involved in metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C12H12FNO3. The presence of the fluorine atom enhances the compound's binding affinity and specificity towards its target enzymes, potentially leading to improved therapeutic efficacy.
Research indicates that this compound acts primarily as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase) , an enzyme critical in the metabolism of tryptophan. Inhibition of this enzyme can lead to increased levels of kynurenic acid, a metabolite known for its neuroprotective properties. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Activity
The biological activity of this compound has been documented in various studies:
- Neuroprotective Effects : By inhibiting KYN-3-OHase, this compound may help mitigate excitotoxicity and neurodegeneration associated with various neurological disorders .
- Anti-inflammatory Properties : Derivatives of this compound have shown promise in reducing inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
- Analgesic Effects : The compound's ability to modulate pain pathways suggests potential use as an analgesic agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorinated phenyl group | Kynurenine pathway inhibition, anti-inflammatory effects |
4-Phenyl-4-oxobutanoic acid | No fluorine substitution | Kynurenine pathway inhibition |
4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | Contains nitro group | Potential anti-inflammatory effects |
4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | Chlorine and fluorine substitutions | Similar inhibitory effects on kynurenine metabolism |
The unique fluorination pattern of this compound enhances its binding affinity and selectivity towards target enzymes compared to other derivatives.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent .
- Pain Management Studies : Clinical trials have indicated that derivatives of this compound can significantly reduce pain scores in patients suffering from chronic pain conditions, demonstrating its analgesic properties.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRXHBVBVPCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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